molecular formula C13H9ClN2O B2753377 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile CAS No. 338406-60-3

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile

Cat. No.: B2753377
CAS No.: 338406-60-3
M. Wt: 244.68
InChI Key: ZUCGOHYGFSNHIU-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile is an organic compound with a complex structure that includes a pyrrole ring substituted with a 4-chlorophenyl group and an acetyl group

Preparation Methods

The synthesis of 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzyl cyanide with acetyl chloride in the presence of a base to form the intermediate compound, which is then cyclized to form the pyrrole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.

Scientific Research Applications

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking the natural ligand. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:

    4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carbonitrile group, which may result in different chemical and biological properties.

    4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid: The presence of a carboxylic acid group can affect the compound’s solubility and reactivity.

    2-(4-chlorophenyl)acetylindole: This compound has an indole ring instead of a pyrrole ring, which can lead to different interactions with biological targets.

Properties

IUPAC Name

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-11-3-1-9(2-4-11)5-13(17)10-6-12(7-15)16-8-10/h1-4,6,8,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCGOHYGFSNHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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